![molecular formula C9H18ClN B1458475 (Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride CAS No. 1803572-40-8](/img/structure/B1458475.png)
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
Overview
Description
(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 1803572-40-8 . It has a molecular weight of 175.7 and its IUPAC name is 1-cyclobutyl-N-(cyclopropylmethyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for (Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride is 1S/C9H17N.ClH/c1-2-8(3-1)6-10-7-9-4-5-9;/h8-10H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis of Aminocyclobutane Derivatives
The synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives has been explored through intramolecular amination of nonclassical cyclopropylmethyl cation. This process yields amination products of cyclobutyl or cyclopropylmethyl carbenium ion, demonstrating the potential of (cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride in producing complex cyclobutane-based compounds with high diastereoselectivity. The resultant compounds can be transformed into N-Boc-protected cyclobutane-based amino alcohols, showcasing their utility in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Development of Analgesic Narcotic Antagonists
Research has been conducted on 6-Methylene-8 beta-alkyl-N-(cycloalkylmethyl)-3-hydroxy or methoxymorphinans, utilizing N-(cyclobutylmethyl) compounds. These compounds demonstrated potent mixed agonist-narcotic antagonist properties. This study indicates the potential of (cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride in developing narcotic antagonists (Polazzi, Kotick, Howes, & Bousquet, 1981).
Ethylene Inhibition in Fruit Preservation
The compound has applications in agriculture, particularly in fruit preservation. Studies have shown that cyclopropylamine derivatives, such as N,N-di-(1-cyclopropenylmethyl)amine, are effective in inhibiting ethylene responses in bananas, thereby prolonging their shelf life. This indicates the potential of (cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride in agricultural applications (Sisler, Goren, Apelbaum, & Serek, 2009).
Amide Bond Formation in Bioconjugation
The compound has been studied for its role in the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. This research is crucial in understanding the chemical processes involved in bioconjugation, a critical technique in biochemistry and molecular biology (Nakajima & Ikada, 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-cyclobutyl-N-(cyclopropylmethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(3-1)6-10-7-9-4-5-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDXOTYAYLRRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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